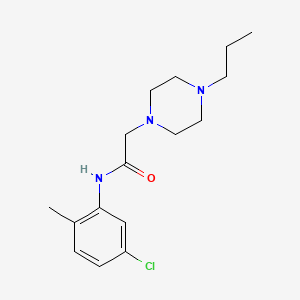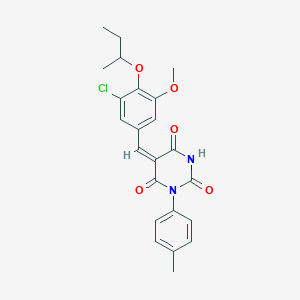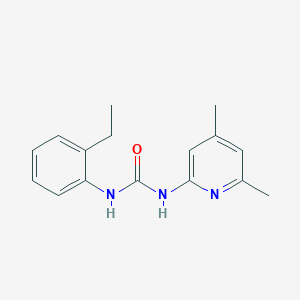![molecular formula C19H16BrNO B5313584 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline has been studied extensively for its potential applications in scientific research. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential to inhibit protein kinases, which play a critical role in the regulation of cellular processes.
Wirkmechanismus
The mechanism of action of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases, which are enzymes that regulate the phosphorylation of proteins. This inhibition can lead to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline is its broad range of biological activities. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile tool for scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the compound's mechanism of action and its effects on cellular processes warrant further investigation. Finally, the development of more water-soluble derivatives of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline could improve its utility in experimental settings.
Synthesemethoden
The synthesis method of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline involves the reaction of 2-bromo-5-ethoxybenzaldehyde with 2-aminoquinoline in the presence of a catalyst. This reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO/c1-2-22-17-11-12-18(20)15(13-17)8-10-16-9-7-14-5-3-4-6-19(14)21-16/h3-13H,2H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQVWADEIQWIE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)
![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5313611.png)